6-Bromo-1,2-dihydronaphthalene
Overview
Description
6-Bromo-1,2-dihydronaphthalene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.08 g/mol .
Synthesis Analysis
A mild and efficient metal-free protocol via the rearrangement of cyclopropylcarbinols has been reported to construct 1,2-dihydronaphthalene skeletons utilizing cyclopropane ring as the scaffold . Conjugated dienes and, in some cases, homoallylic chlorides were obtained as major products in good to excellent yields .Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2-dihydronaphthalene includes a bromine atom attached to a 1,2-dihydronaphthalene skeleton . The InChI representation of the molecule isInChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2
. Physical And Chemical Properties Analysis
6-Bromo-1,2-dihydronaphthalene has a molecular weight of 209.08 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 207.98876 g/mol .Scientific Research Applications
Synthesis of Novel Dihydronaphthalenes and Benzofluorenes
The 1,2-dihydronaphthalene ring system, which includes 6-Bromo-1,2-dihydronaphthalene, is present in various natural products of therapeutic importance . It’s used in the synthesis of novel dihydronaphthalenes and benzofluorenes .
Preparation of Biologically Active Dihydronaphthalene Analogues
Nafoxidene 51 is a class of biologically active dihydronaphthalene, and its analogues can be prepared from 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene .
Fluorescent Ligands for the Estrogen Receptor
Dihydronaphthalene derivatives, including 6-Bromo-1,2-dihydronaphthalene, are used as fluorescent ligands for the estrogen receptor .
Hepatitis C NS5B Polymerase Inhibitors
These compounds exhibit activity as Hepatitis C NS5B polymerase inhibitors .
Inhibitors of Aldosterone Synthase (CYP11B2)
Dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .
Useful Building Blocks in Organic Synthesis
Dihydronaphthalenes are known as useful building blocks in organic synthesis . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .
Synthesis of Dihydronaphthofurans
Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . 6-Bromo-1,2-dihydronaphthalene can be used in the synthesis of these compounds .
Photochromic Properties
Vinylidene-naphthofurans, which can be synthesized from 6-Bromo-1,2-dihydronaphthalene, exhibit photochromic properties when exposed to UV or sun light at room temperature .
Mechanism of Action
Target of Action
Dihydronaphthalene derivatives, which include 6-bromo-1,2-dihydronaphthalene, have been found to be used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . They have also been found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .
Mode of Action
Based on its structural similarity to other dihydronaphthalene derivatives, it can be inferred that it may interact with its targets (such as the estrogen receptor, hepatitis c ns5b polymerase, and aldosterone synthase) by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it can be hypothesized that it may be involved in the modulation of estrogen signaling pathways, hepatitis c viral replication pathways, and the aldosterone synthesis pathway .
Result of Action
The molecular and cellular effects of 6-Bromo-1,2-dihydronaphthalene’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as an inhibitor of aldosterone synthase, it could potentially reduce the production of aldosterone, thereby affecting fluid balance and blood pressure regulation .
properties
IUPAC Name |
6-bromo-1,2-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQHPNLNHXWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507137 | |
Record name | 6-Bromo-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2-dihydronaphthalene | |
CAS RN |
75693-17-3 | |
Record name | 6-Bromo-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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